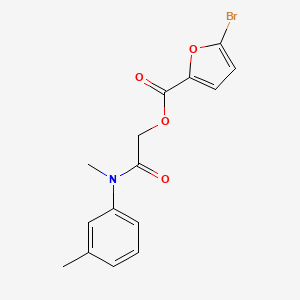

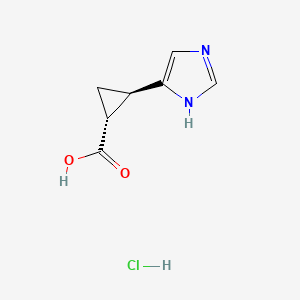

![molecular formula C14H13N5O2 B2696086 5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1202981-08-5](/img/structure/B2696086.png)

5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo-pyridine derivatives are a class of compounds that have attracted significant interest due to their wide range of biological activities . They are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst . The yield can vary depending on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the types of atoms in the molecule and their connectivity.Chemical Reactions Analysis

The chemical reactions involving similar compounds can be studied using various techniques. For example, thin-layer chromatography (TLC) can be used to monitor the progress of the reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined experimentally, and NMR can provide information about the chemical structure .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

A study on the synthesis and antibacterial activity of pyrazolopyridine derivatives, including compounds similar to "5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide," revealed that these compounds exhibit moderate to good activity against a range of bacteria. The presence of the carboxamide group significantly influences their antibacterial efficacy, highlighting their potential in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Antitubercular Agents

Another research focused on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as novel antitubercular agents. These compounds showed promising in vitro potency against drug-susceptible Mycobacterium tuberculosis strains and multidrug-resistant strains. One of the derivatives significantly reduced bacterial burden in an infected mouse model, suggesting its potential as a lead compound for antitubercular drug discovery (Tang et al., 2015).

Anticancer and Anti-Inflammatory Applications

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Some derivatives showed promising results as anticancer and anti-inflammatory agents, indicating their potential in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds containing the pyrazolopyridine moiety has led to the development of compounds with expected hypertensive activity. These findings contribute to the exploration of new therapeutic agents for hypertension management (Kumar & Mashelker, 2007).

Antimicrobial Activity

Studies on novel pyrazolo[1,5-a]pyrimidines have also investigated their antimicrobial activity. These compounds have been shown to act as RNA polymerase inhibitors, providing a new direction for the development of antimicrobial agents. The synthesis and evaluation of these compounds underscore their significance in addressing antibiotic resistance (Abdallah & Elgemeie, 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-19-7-10(12-11(8-19)14(21)18-17-12)13(20)16-6-9-3-2-4-15-5-9/h2-5,7-8H,6H2,1H3,(H,16,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPJBKASUWZQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B2696005.png)

![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)

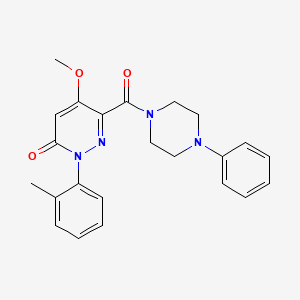

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2696010.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)

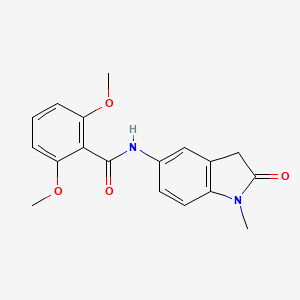

![(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2696022.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)